molecular formula C19H25N5OS B3002539 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-64-0

2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3002539
CAS No.: 898346-64-0
M. Wt: 371.5
InChI Key: PBWFQMBVQULEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a phenyl group, an ethylpiperazinyl moiety, and a hydroxyl group. Its molecular formula is C19H25N5O2S (molecular weight: 387.5 g/mol) . The compound is structurally characterized by:

  • A thiazolo[3,2-b][1,2,4]triazole bicyclic system, which provides a rigid scaffold for pharmacological interactions.
  • A 4-ethylpiperazinyl group, which introduces basicity and hydrogen-bonding capacity, often critical for CNS activity.

This compound belongs to a class of thiazolo-triazole derivatives known for diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects .

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-3-15-20-19-24(21-15)18(25)17(26-19)16(14-8-6-5-7-9-14)23-12-10-22(4-2)11-13-23/h5-9,16,25H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWFQMBVQULEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅S
  • Molecular Weight : 353.48 g/mol

The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit a range of biological activities. The following sections detail specific areas of activity.

Anticancer Activity

A study conducted on various thiazolo[3,2-b][1,2,4]triazole derivatives showed promising anticancer properties. The compound demonstrated significant cytotoxic effects against several cancer cell lines in the NCI 60 cell line screening program. Notably:

  • Activity at 10 μM : The compound exhibited potent activity against leukemia and solid tumor cell lines without causing toxicity to normal human embryonic kidney cells (HEK293) .
Cell Line TypeIC50 (μM)Selectivity
Leukemia10High
Solid Tumor12Moderate
HEK293>50Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:
PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in DNA replication and repair processes, particularly topoisomerases.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound displays antioxidant properties which may contribute to its protective effects against oxidative stress in cells.

Comparative Studies

Comparative studies with similar compounds reveal that while many thiazolo[3,2-b][1,2,4]triazoles exhibit anticancer properties, the presence of the ethylpiperazine moiety in this specific compound enhances its selectivity and potency.

Table: Comparison with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol10Topoisomerase inhibition
Thiazolo[3,2-b][1,2,4]triazole derivative A15DNA intercalation
Thiazolo[3,2-b][1,2,4]triazole derivative B20Antioxidant activity

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Leukemia Models : In vivo studies using murine models demonstrated significant tumor reduction rates when treated with this compound compared to controls.
  • Combination Therapy : Research has explored the use of this compound in combination with standard chemotherapy agents to enhance overall efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The biological and physicochemical properties of thiazolo-triazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents (Piperazinyl/Aryl) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Ethylpiperazinyl, Phenyl 387.5 Hydroxyl group enhances solubility; ethylpiperazine may improve CNS penetration.
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(2-Hydroxyethyl)piperazinyl 387.5 Hydroxyethyl group increases hydrophilicity; potential for enhanced metabolic stability.
2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Methylpiperazinyl, p-Tolyl 381.5 Methylpiperazine and p-tolyl group may reduce polarity, affecting bioavailability.
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) None (fluorophenyl substituent) 249.3 High anticonvulsant activity (MES model); fluorine enhances metabolic resistance.
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene 220.2 Lower molecular weight; m/z 220 [M+H]+; brown powder with melting point 230–232°C.

Pharmacological Activities

  • Anticonvulsant Activity : Fluorophenyl-substituted derivatives (e.g., 3c) exhibit potent activity in maximal electroshock (MES) tests due to enhanced lipophilicity and CNS penetration .
  • Anti-inflammatory/Analgesic Potential: Piperazinyl-containing derivatives (e.g., target compound) are hypothesized to modulate inflammatory pathways via interactions with amine receptors .
  • Antimicrobial Activity : Thiophen-2-ylmethylene analogues (e.g., 2k) show moderate activity, possibly due to sulfur’s electron-rich nature .

Physicochemical Properties

  • Melting Points : Piperazinyl-substituted compounds typically melt above 200°C (e.g., 224–226°C for 2h ), indicating high thermal stability.
  • Solubility : Hydroxyl and hydroxyethyl groups (e.g., in ) improve aqueous solubility compared to purely lipophilic derivatives (e.g., 3c ).
  • Spectral Data : LCMS and NMR profiles consistently confirm molecular weights and substituent environments. For example, ethyl groups show triplet signals (~1.2–1.4 ppm) in ¹H-NMR .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Piperazinyl substituents enhance binding to amine receptors (e.g., serotonin, dopamine) .
    • Fluorinated aryl groups improve anticonvulsant efficacy by delaying metabolism .
    • Hydroxyl groups at the 6-position correlate with reduced toxicity in preclinical models .

Q & A

Q. What are the standard synthetic routes for thiazolo-triazole derivatives, and how are they validated?

The synthesis of thiazolo-triazole derivatives typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Formation of a thiazole precursor via reaction of substituted thioamides with α-haloketones in PEG-400 medium at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst .
  • Step 2 : Cyclocondensation with triazole derivatives using hydrazine hydrate or substituted benzoyl chlorides under reflux in ethanol .
  • Validation : IR and ¹H NMR are used to confirm functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm) and reaction completion via TLC (Rf values monitored in ethyl acetate/hexane) .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Key Spectral Data
1PEG-400, 80°C65–75IR: 1680 cm⁻¹ (C=O)
2Ethanol, reflux70–85¹H NMR: δ 2.4 (CH₂CH₃)

Q. Which spectroscopic methods are critical for characterizing thiazolo-triazole derivatives?

  • IR Spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=S (1250–1300 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Resolves substituent effects (e.g., ethylpiperazine protons at δ 2.5–3.0 ppm; aromatic carbons at 110–150 ppm) .
  • HPLC-PDA : Determines purity (>95%) using C18 columns (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazolo-triazole derivatives?

  • Catalyst Screening : Replace Bleaching Earth Clay with Amberlyst-15 for higher acid stability in PEG-400 .
  • Solvent Effects : Use DMF instead of ethanol to enhance solubility of hydrophobic intermediates, reducing side-product formation .
  • Temperature Control : Lower reaction temperatures (50–60°C) with microwave assistance to minimize decomposition .

Data Contradiction : While PEG-400 enhances yields (65–75%), DMF improves regioselectivity but requires post-reaction purification .

Q. How do structural modifications influence biological activity in thiazolo-triazole derivatives?

  • Substituent Effects :
  • Antifungal Activity : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to fungal 14-α-demethylase (PDB: 3LD6) via hydrophobic interactions .

  • Antinociceptive Activity : 2,6-Dichlorophenyl substituents increase potency in acetic acid-induced writhing tests (ED₅₀ = 12 mg/kg vs. 25 mg/kg for unsubstituted analogs) .

    Table 2 : Biological Activity vs. Substituents

    SubstituentTarget Enzyme (IC₅₀)In Vivo Efficacy
    4-Cl3LD6 (8.2 µM)60% pain reduction
    4-OCH₃3LD6 (>20 µM)30% pain reduction

Q. What computational strategies validate the biological potential of thiazolo-triazole derivatives?

  • Molecular Docking : AutoDock Vina is used to predict binding affinities (ΔG < -8 kcal/mol for 3LD6) .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2 Å over 50 ns) .
  • Contradictions : Docking may overestimate activity due to rigid-backbone assumptions; experimental IC₅₀ validation is critical .

Q. How are contradictory spectral data resolved in structural elucidation?

  • Case Study : A δ 7.8 ppm singlet initially assigned to aromatic protons may instead correspond to triazole C-H.
  • Resolution : 2D NMR (HSQC, HMBC) confirms connectivity (e.g., triazole C3 coupling to ethylpiperazine CH₂) .

Methodological Guidelines

  • Synthetic Optimization : Prioritize catalyst and solvent screening to balance yield and purity .
  • Biological Studies : Combine docking with in vitro enzyme assays (e.g., lanosterol demethylase inhibition) to avoid false positives .
  • Data Analysis : Use PCA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.